cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide is a synthetic compound known for its complex structure and potential applications in various fields. This compound is characterized by its piperidine ring, which is substituted with a phenethyl group, a phenylamino group, and a carboxamide group. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Substitution with the Phenylamino Group: The phenylamino group can be introduced through a nucleophilic substitution reaction using aniline and a suitable leaving group.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an appropriate carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Aniline, alkyl halides, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as analgesic or anti-inflammatory properties.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Fentanyl: A potent synthetic opioid with a similar piperidine structure but different substituents.
Remifentanil: Another synthetic opioid with a piperidine ring, known for its rapid onset and short duration of action.
Meperidine: A synthetic opioid with a piperidine ring, used for its analgesic properties.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which may differ from those of the similar compounds listed above.
Properties
CAS No. |
61085-92-5 |
---|---|
Molecular Formula |
C21H27N3O |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(3R,4S)-4-anilino-3-methyl-1-(2-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H27N3O/c1-17-16-24(14-12-18-8-4-2-5-9-18)15-13-21(17,20(22)25)23-19-10-6-3-7-11-19/h2-11,17,23H,12-16H2,1H3,(H2,22,25)/t17-,21+/m1/s1 |
InChI Key |
GUBFHFABUBMECE-UTKZUKDTSA-N |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C(=O)N)NC2=CC=CC=C2)CCC3=CC=CC=C3 |
Canonical SMILES |
CC1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.